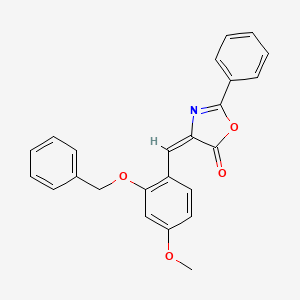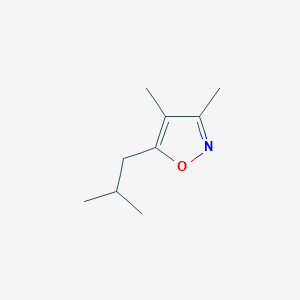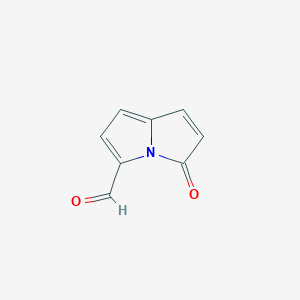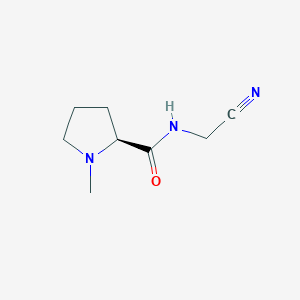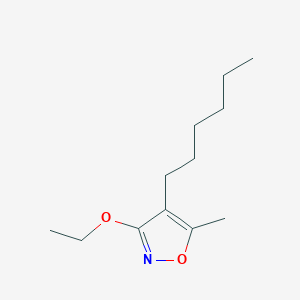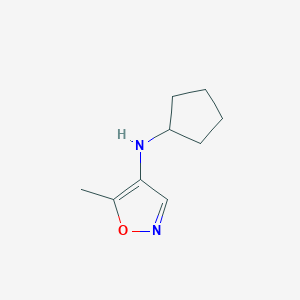![molecular formula C8H14N4O4Pd B12887459 (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) CAS No. 14740-97-7](/img/structure/B12887459.png)
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) is a complex compound that combines the properties of hydroxylamine derivatives with the catalytic capabilities of palladium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) typically involves the reaction of hydroxylamine derivatives with palladium salts under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and palladium chloride in an aqueous medium, followed by the addition of a base to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium-oxygen complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: Ligand exchange reactions are common, where the hydroxylamine ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. Typical conditions involve moderate temperatures and pressures, often in the presence of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) exerts its effects involves the interaction of the palladium center with various substrates. The palladium atom acts as a catalytic center, facilitating the formation and breaking of chemical bonds. This process often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in similar catalytic applications.
Hydroxylamine derivatives: Various derivatives of hydroxylamine are used in different chemical reactions
Uniqueness
What sets (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) apart is its unique combination of hydroxylamine and palladium, which provides distinct reactivity and catalytic properties. This makes it particularly valuable in specific catalytic processes where both components’ properties are advantageous .
Eigenschaften
CAS-Nummer |
14740-97-7 |
|---|---|
Molekularformel |
C8H14N4O4Pd |
Molekulargewicht |
336.64 g/mol |
IUPAC-Name |
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) |
InChI |
InChI=1S/2C4H8N2O2.Pd/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
InChI-Schlüssel |
QJEMJKZNBZORIL-BVHINDLDSA-L |
Isomerische SMILES |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Pd+2] |
Kanonische SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
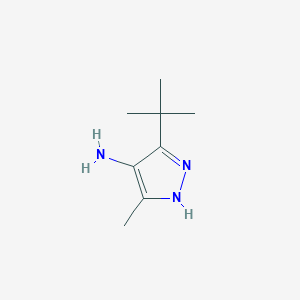
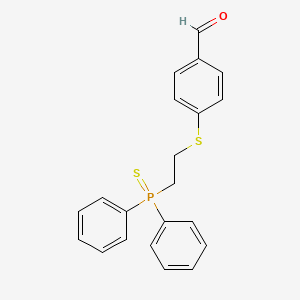
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
